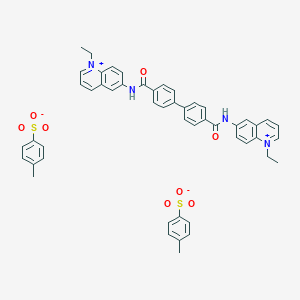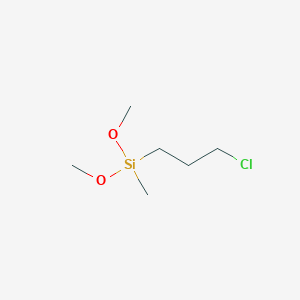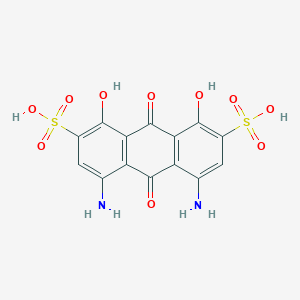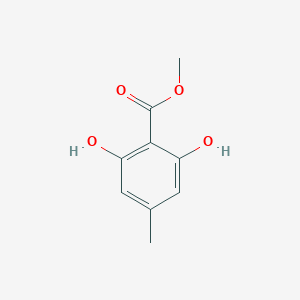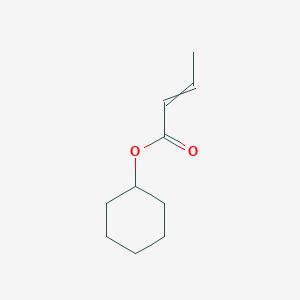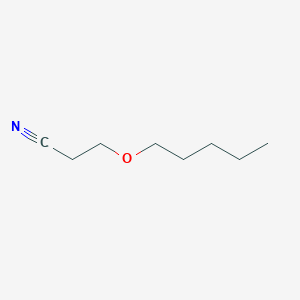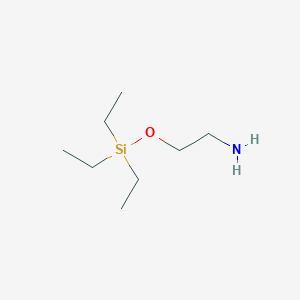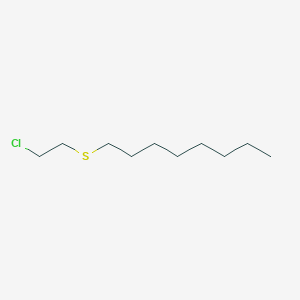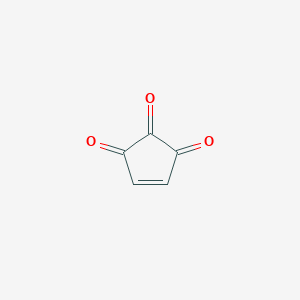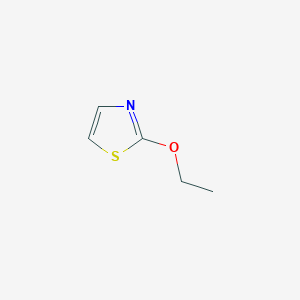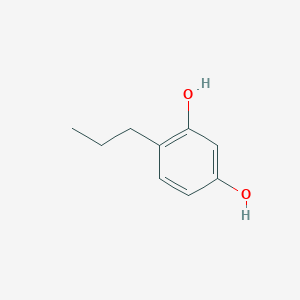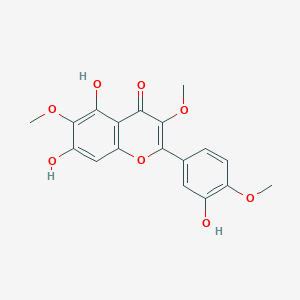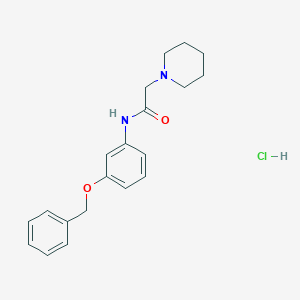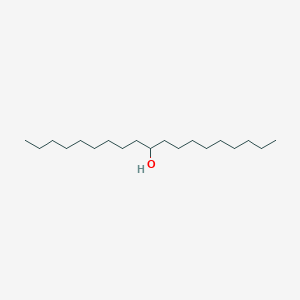
10-Nonadecanol
Übersicht
Beschreibung
10-Nonadecanol is a chemical compound with the molecular formula C19H40O . It is also known by other names such as Nonadecan-10-ol and dinonyl carbinol .
Molecular Structure Analysis
The molecular structure of 10-Nonadecanol consists of a chain of 19 carbon atoms, with a hydroxyl group (-OH) attached to the 10th carbon atom . The molecular weight is 284.520 Da .Physical And Chemical Properties Analysis
10-Nonadecanol is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties
Miltenburg, Oonk, and Ventolà (2001) explored the thermodynamic functions of 1-nonadecanol (C19H40O), among other linear alcohols, providing detailed insights into their molar heat capacities and derived absolute entropies. These findings are vital for understanding the physical behaviors of these substances in various temperatures, which is crucial for their application in material science and engineering (Miltenburg, Oonk, & Ventolà, 2001).
Application in Plasticizers
A study by Omrani et al. (2016) synthesized bio-based plasticizers from oleic acid, including derivatives related to 1-nonadecanol. These plasticizers were evaluated for their performance in Poly(vinyl chloride) (PVC) formulations, providing an eco-friendly alternative to traditional plasticizers. This research highlights the potential of 10-Nonadecanol and its derivatives in sustainable material manufacturing (Omrani et al., 2016).
Polymorphism and Phase Transitions
Ventolà, Ramírez, Calvet, Solans, Cuevas-Diarte, N., Mondieig, and Oonk (2002) investigated the polymorphism of 1-nonadecanol, examining its structural behavior through X-ray diffraction, differential scanning calorimetry, and other spectroscopic techniques. Understanding these phase transitions is crucial for applications in materials science and pharmaceuticals (Ventolà et al., 2002).
Ice Nucleation Properties
Knopf and Forrester (2011) studied the ice nucleation properties of water and aqueous NaCl droplets coated with 1-nonadecanol, revealing significant insights into the freezing temperatures and nucleation rates. Such research is pivotal in understanding atmospheric processes and could have implications in climate modeling (Knopf & Forrester, 2011).
Applications in Packaging Materials
Canellas, Nerín, Moore, and Silcock (2010) identified non-volatile compounds, including 1-nonadecanol, as potential migrants from adhesives used in food packaging materials. This research is crucial in assessing the safety and chemical stability of packaging materials in contact with food (Canellas et al., 2010).
Polymer Precursors from Natural Oils
Furst, Goff, Quinzler, Mecking, Botting, and Cole-Hamilton (2012) explored the production of polymer precursors, including 1,19-nonadecanol, from natural oils. Their work provides a foundation for developing biodegradable polymers and aligns with the growing trend of sustainable material science (Furst et al., 2012).
Vapor Pressure and Thermodynamics
Albinsaad, Scott, and Chickos (2021) investigated the vapor pressures and vaporization enthalpies of 1-nonadecanol. This information is essential for the chemical industry, particularly in processes involving distillation and purification (Albinsaad, Scott, & Chickos, 2021).
Biolubricant Applications
Salimon, Salih, and Yousif (2012) conducted research on the use of oleic acid derivatives, including compounds related to 1-nonadecanol, for biolubricant applications. Their findings contribute to the development of environmentally friendly lubricants (Salimon, Salih, & Yousif, 2012).
Microencapsulation and Supercooling
Zhang, Fan, Tao, and Yick (2005) studied the microencapsulation of n-alkanes including n-nonadecane and the prevention of supercooling, contributing to the understanding of phase change materials for thermal energy storage (Zhang, Fan, Tao, & Yick, 2005).
Eigenschaften
IUPAC Name |
nonadecan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMBVSPXQQUNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168562 | |
| Record name | Nonadecan-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Nonadecanol | |
CAS RN |
16840-84-9 | |
| Record name | 10-Nonadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16840-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonadecan-10-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016840849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Nonadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonadecan-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonadecan-10-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



